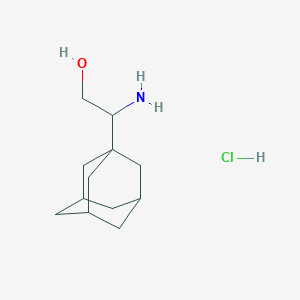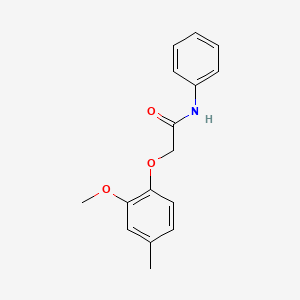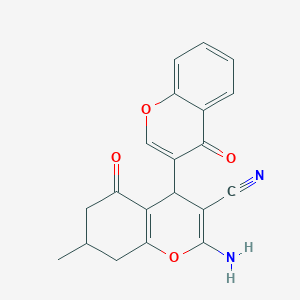
2-(1-adamantyl)-2-aminoethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-2-aminoethanol hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist that works by regulating the activity of glutamate, which is an important neurotransmitter in the brain.
Wirkmechanismus
2-(1-adamantyl)-2-aminoethanol hydrochloride works by blocking the NMDA receptors in the brain. NMDA receptors are responsible for the influx of calcium ions into the brain cells. Excessive calcium influx can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate the activity of NMDA receptors by blocking their activity. This helps to prevent the death of brain cells and slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to regulate the activity of glutamate in the brain, which is an important neurotransmitter involved in learning and memory. It has also been shown to block the activity of NMDA receptors, which helps to prevent the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a good safety profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-2-aminoethanol hydrochloride has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a good safety profile and is well-tolerated by patients. However, 2-(1-adamantyl)-2-aminoethanol hydrochloride also has some limitations for lab experiments. It is a drug that is used to treat Alzheimer's disease and is not typically used for other research purposes. It is also a relatively expensive drug, which can limit its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for the research of 2-(1-adamantyl)-2-aminoethanol hydrochloride. One area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-2-aminoethanol hydrochloride and its effects on the brain. This research could help to further our understanding of the role of glutamate in the brain and the potential use of NMDA receptor antagonists in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-2-aminoethanol hydrochloride involves the reaction of 1-Adamantylamine with glycidol in the presence of hydrochloric acid. The reaction results in the formation of 2-(1-adamantyl)-2-aminoethanol hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-2-aminoethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder that affects millions of people worldwide. The disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain, which leads to the death of brain cells.
Studies have shown that 2-(1-adamantyl)-2-aminoethanol hydrochloride can help to slow down the progression of Alzheimer's disease by regulating the activity of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate glutamate activity by blocking NMDA receptors, which are responsible for the influx of calcium ions into the brain cells.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-aminoethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUUPNDVLLFMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Adamantan-1-yl-2-amino-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)


![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)